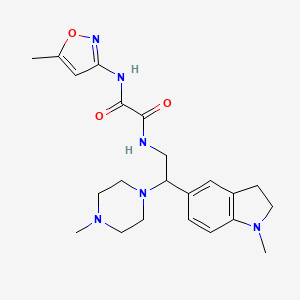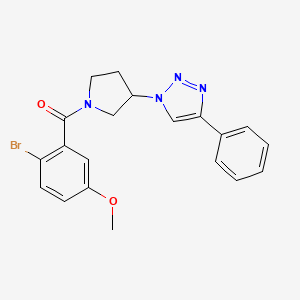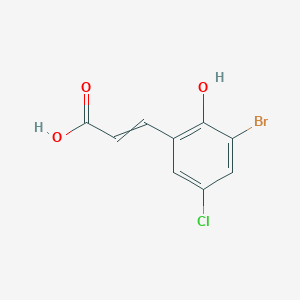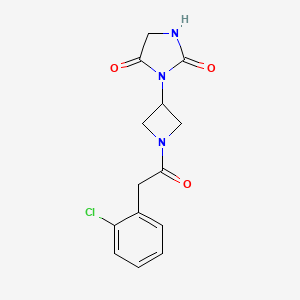
N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a phenyl group, and a trifluoromethyl group attached to a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrrolidine-1-carbonyl phenyl intermediate, which is then reacted with a trifluoromethyl benzenesulfonamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the successful synthesis of complex organic compounds. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper complexes
Solvents: Dichloromethane, dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the removal of specific functional groups, leading to simpler molecules.
Wissenschaftliche Forschungsanwendungen
N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways involved in disease processes.
Industry: It is used in the development of new materials with unique properties, such as improved stability or enhanced reactivity.
Wirkmechanismus
The mechanism of action of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism of action depends on the specific context in which the compound is used, and further research is needed to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide: This compound has a methoxy group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide: Lacking the trifluoromethyl group, this compound may have reduced reactivity and different interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-16(12-14)27(25,26)22-15-8-6-13(7-9-15)17(24)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUQIVFRJAHCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)




![methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2711803.png)
![1-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2711805.png)

![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

![3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2711817.png)
![ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)
